molecular formula C19H28O2 B021180 3-Methoxy-estra-2,5(10)-dien-17-ol CAS No. 101978-01-2

3-Methoxy-estra-2,5(10)-dien-17-ol

Cat. No.: B021180
CAS No.: 101978-01-2
M. Wt: 288.4 g/mol
InChI Key: XFFZLECPCHQJIR-BBCBXFPWSA-N
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Description

3-Methoxy-estra-2,5(10)-dien-17-ol is a synthetic steroidal compound. It belongs to the class of estrogens, which are steroid hormones that play a crucial role in the regulation of the reproductive system and secondary sexual characteristics. This compound is characterized by the presence of a methoxy group at the third position and a double bond between the second and fifth (or tenth) positions in the steroid nucleus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-estra-2,5(10)-dien-17-ol can be achieved through various synthetic routes. One common method involves the selective hydrolysis of 17-cyclic ethylenedioxo-3-methoxy-estra-2,5(10)-dien-11β-ol using an oxalic acid reagent supported on silica gel . This method ensures the conversion of the starting material into the corresponding 3-one derivative without migration of the 5(10)-alkene bond and hydrolysis of the 17-cyclic acetal group.

Another method involves the use of Noyori-type (1S,2S)- and (1R,2R)-N-(para-tosyl)-1,2-diphenylethylene-1,2-diamine ligands complexed with ruthenium as effective catalysts for the regiospecific transfer hydrogenation of 3-methoxy- and 3-benzyloxy-(Z)16-hydroxymethylidene-13α-estra-1,3,5(10)-trien-17-ones . This two-step hydrogenation/reduction protocol yields the corresponding diols.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-estra-2,5(10)-dien-17-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or diols.

    Substitution: The methoxy group at the third position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound.

Scientific Research Applications

3-Methoxy-estra-2,5(10)-dien-17-ol has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various steroidal derivatives and analogs.

    Biology: The compound is studied for its effects on cellular processes and hormone regulation.

    Medicine: Research focuses on its potential therapeutic applications, including hormone replacement therapy and treatment of estrogen-related disorders.

    Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-Methoxy-estra-2,5(10)-dien-17-ol involves its interaction with estrogen receptors in target tissues. Upon binding to the receptor, the compound induces conformational changes that facilitate the recruitment of coactivators or corepressors, leading to the regulation of gene expression. This modulation of gene expression results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-estra-2,5(10)-dien-17-ol is unique due to its specific structural features, including the methoxy group at the third position and the double bond between the second and fifth (or tenth) positions. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-18,20H,3,5-11H2,1-2H3/t15-,16-,17+,18?,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFZLECPCHQJIR-BBCBXFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325319
Record name (8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101978-01-2
Record name (8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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